- The Reimer-Tiemann reaction, Organic Reactions (Hoboken, 1982, 28,
Cas no 38170-02-4 (2-hydroxy-4-iodo-benzaldehyde)
2-hydroxy-4-iodo-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-4-iodobenzaldehyde
- BENZALDEHYDE,2-HYDROXY-4-IODO-
- 2-HYDROXY-4-IODO-BENZALDEHYDE
- 2-hydroxy-4-iodo-benzaldehyde
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- MDL: MFCD08457196
- Inchi: 1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
- InChI Key: UPUMRAVJDXWXMP-UHFFFAOYSA-N
- SMILES: IC1C=CC(C=O)=C(C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
2-hydroxy-4-iodo-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H846642-100mg |
2-Hydroxy-4-iodobenzaldehyde |
38170-02-4 | 97% | 100mg |
630.90 | 2021-05-17 | |
| TRC | H956348-500mg |
2-Hydroxy-4-iodobenzaldehyde |
38170-02-4 | 500mg |
$ 138.00 | 2023-09-07 | ||
| TRC | H956348-2.5g |
2-Hydroxy-4-iodobenzaldehyde |
38170-02-4 | 2.5g |
$ 552.00 | 2023-09-07 | ||
| TRC | H956348-5g |
2-Hydroxy-4-iodobenzaldehyde |
38170-02-4 | 5g |
$ 1058.00 | 2023-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193104-25mg |
2-hydroxy-4-iodo-benzaldehyde |
38170-02-4 | 97% | 25mg |
¥85.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193104-100mg |
2-hydroxy-4-iodo-benzaldehyde |
38170-02-4 | 97% | 100mg |
¥215.90 | 2023-09-02 | |
| Apollo Scientific | OR480802-250mg |
2-Hydroxy-4-iodo-benzaldehyde |
38170-02-4 | 98% | 250mg |
£21.00 | 2025-02-20 | |
| Apollo Scientific | OR480802-500mg |
2-Hydroxy-4-iodo-benzaldehyde |
38170-02-4 | 95% | 500mg |
£210.00 | 2023-09-02 | |
| Apollo Scientific | OR480802-1g |
2-Hydroxy-4-iodo-benzaldehyde |
38170-02-4 | 98% | 1g |
£54.00 | 2025-02-20 | |
| Chemenu | CM122779-1g |
2-hydroxy-4-iodobenzaldehyde |
38170-02-4 | 95+% | 1g |
$147 | 2024-07-17 |
2-hydroxy-4-iodo-benzaldehyde Production Method
Production Method 1
2-hydroxy-4-iodo-benzaldehyde Raw materials
2-hydroxy-4-iodo-benzaldehyde Preparation Products
2-hydroxy-4-iodo-benzaldehyde Suppliers
2-hydroxy-4-iodo-benzaldehyde Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-hydroxy-4-iodo-benzaldehyde
Recent Advances in the Application of 2-Hydroxy-4-Iodo-Benzaldehyde (CAS: 38170-02-4) in Chemical Biology and Pharmaceutical Research
2-Hydroxy-4-iodo-benzaldehyde (CAS: 38170-02-4) is a halogenated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including antimicrobial agents, anticancer drugs, and fluorescent probes. Recent studies have explored its potential in drug discovery, material science, and diagnostic applications, highlighting its importance in advancing biomedical research.
One of the most notable applications of 2-hydroxy-4-iodo-benzaldehyde is its role in the synthesis of Schiff base ligands, which exhibit strong chelating properties and are widely used in coordination chemistry. These ligands have demonstrated promising antimicrobial and anticancer activities, making them valuable candidates for therapeutic development. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel Schiff base derivatives using 2-hydroxy-4-iodo-benzaldehyde, which showed potent inhibitory effects against multidrug-resistant bacterial strains.
In addition to its use in drug synthesis, 2-hydroxy-4-iodo-benzaldehyde has been employed as a building block for the development of fluorescent probes. Researchers have utilized its iodine moiety for radioisotope labeling, enabling its application in positron emission tomography (PET) imaging. A recent study in Analytical Chemistry demonstrated the successful incorporation of this compound into a fluorescent probe for detecting reactive oxygen species (ROS) in cancer cells, providing a valuable tool for studying oxidative stress in disease models.
The compound's unique chemical properties also make it a candidate for material science applications. For instance, a 2022 study in ACS Applied Materials & Interfaces explored its use in the fabrication of organic semiconductors, where it contributed to enhanced charge transport properties. This highlights the interdisciplinary potential of 2-hydroxy-4-iodo-benzaldehyde beyond traditional pharmaceutical applications.
Despite its promising applications, challenges remain in optimizing the synthesis and scalability of 2-hydroxy-4-iodo-benzaldehyde-derived compounds. Recent advancements in green chemistry have addressed some of these issues, with studies reporting improved yields and reduced environmental impact. For example, a 2023 publication in Green Chemistry described a solvent-free synthesis method for this compound, achieving high purity and yield while minimizing waste.
In conclusion, 2-hydroxy-4-iodo-benzaldehyde (CAS: 38170-02-4) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, imaging, and material science underscore its importance in advancing biomedical technologies. Future research should focus on further exploring its therapeutic potential and developing more sustainable synthesis methods to meet the growing demand for this versatile intermediate.
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